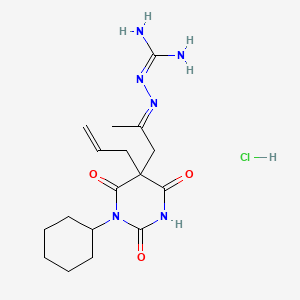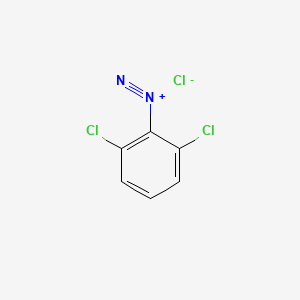
2-(Methylamino)-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-3H-phenoxazin-3-one is an organic compound that belongs to the phenoxazine family Phenoxazines are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3H-phenoxazin-3-one typically involves the reaction of 2-aminophenol with methylamine under specific conditions. The process can be summarized as follows:
Starting Materials: 2-aminophenol and methylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal catalyst, under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-3H-phenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(Methylamino)-3H-phenoxazin-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments, as well as in organic electronics for its conductive properties.
Mecanismo De Acción
The mechanism by which 2-(Methylamino)-3H-phenoxazin-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound of the phenoxazine family.
2-Aminophenoxazine-3-one: A closely related compound with similar chemical properties.
3H-Phenoxazin-3-one: Another derivative of phenoxazine with distinct applications.
Uniqueness
2-(Methylamino)-3H-phenoxazin-3-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propiedades
Número CAS |
41688-04-4 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(methylamino)phenoxazin-3-one |
InChI |
InChI=1S/C13H10N2O2/c1-14-9-6-10-13(7-11(9)16)17-12-5-3-2-4-8(12)15-10/h2-7,14H,1H3 |
Clave InChI |
HHUKQSWBHMNHNX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=NC3=CC=CC=C3OC2=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


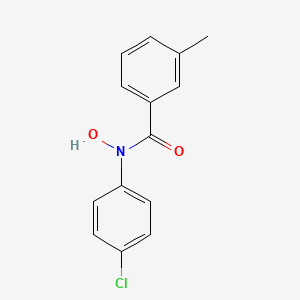
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
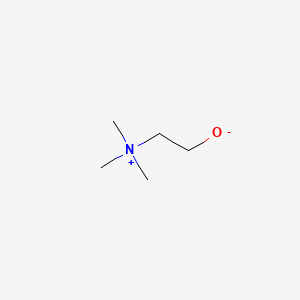
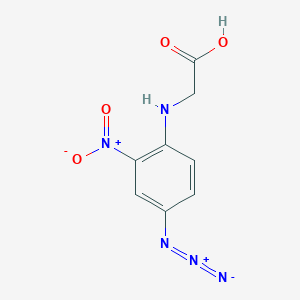
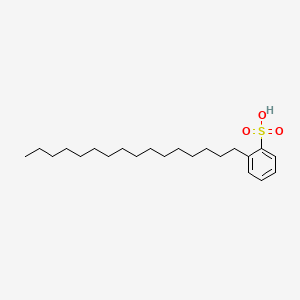
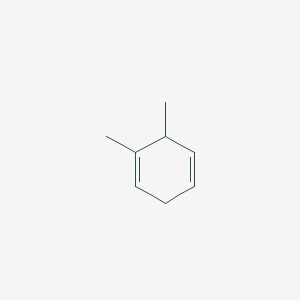
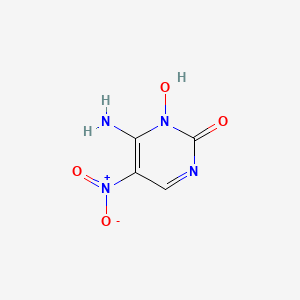

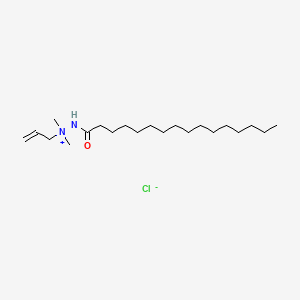

![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
